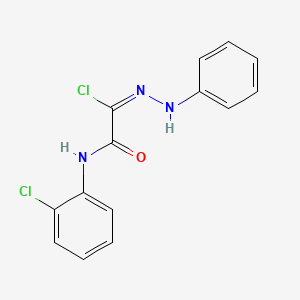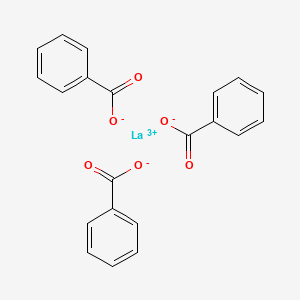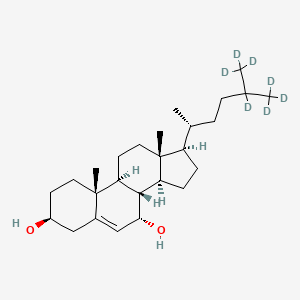
2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-2-(2-phenylhydrazono)-N-(2-bromophenyl)-acetamide
- 2-Chloro-2-(2-phenylhydrazono)-N-(2-methylphenyl)-acetamide
- 2-Chloro-2-(2-phenylhydrazono)-N-(2-nitrophenyl)-acetamide
Comparison
Compared to similar compounds, 2-Chloro-2-(2-phenylhydrazono)-N-(2-chlorophenyl)-acetamide is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can enhance the compound’s ability to undergo substitution reactions and may also affect its interaction with biological targets, potentially leading to different pharmacological properties.
Propriétés
Formule moléculaire |
C14H11Cl2N3O |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
(1E)-2-(2-chloroanilino)-2-oxo-N-phenylethanehydrazonoyl chloride |
InChI |
InChI=1S/C14H11Cl2N3O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H,17,20)/b19-13+ |
Clé InChI |
ZNWWYDBUQCQAJY-CPNJWEJPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N/N=C(\C(=O)NC2=CC=CC=C2Cl)/Cl |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)




![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)






